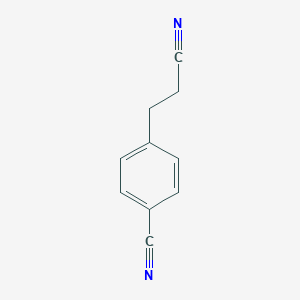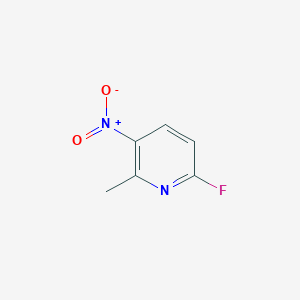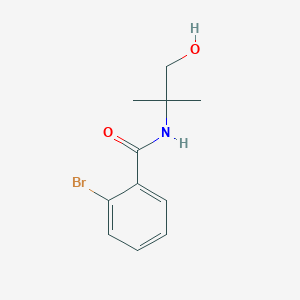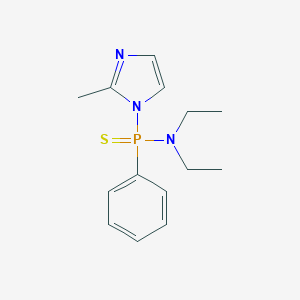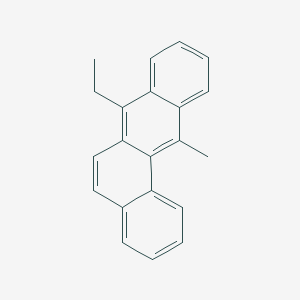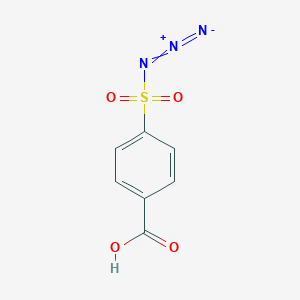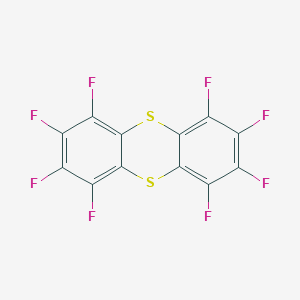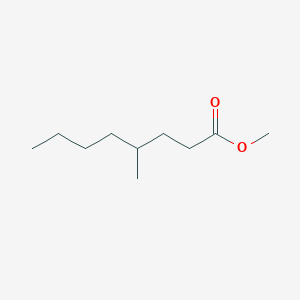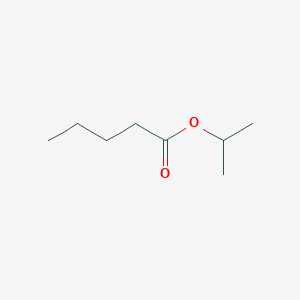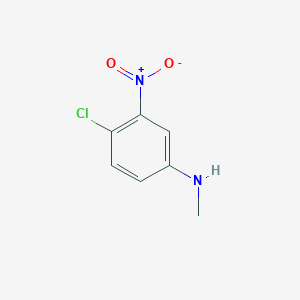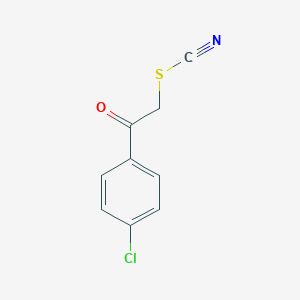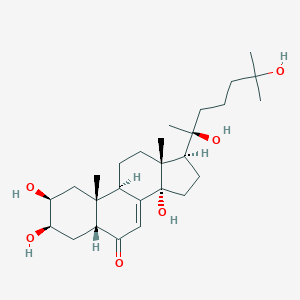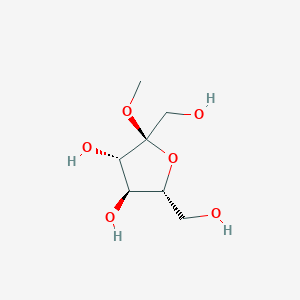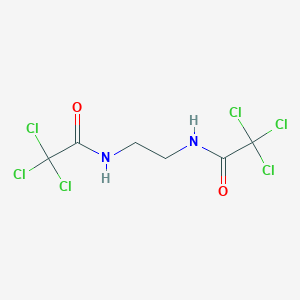
Acetamide, N,N'-ethylenebis(2,2,2-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N'-ethylenebis(2,2,2-trichloro-), also known as Ethylene Bis(trichloroacetamide) or EBDC, is an organic compound that has been widely used as a fungicide and bactericide in agriculture. It was first synthesized in the 1950s and has since become a popular choice for controlling fungal infections in crops. However, due to its potential toxicity and environmental concerns, there has been a growing interest in exploring alternative methods for pest control.
作用機序
The mechanism of action of EBDC is not fully understood. However, it is believed that the compound works by disrupting the cell membrane of the target organism, leading to cell death. EBDC has also been shown to inhibit the activity of certain enzymes that are essential for cell growth and replication.
生化学的および生理学的効果
EBDC has been shown to have toxic effects on a variety of organisms, including humans, animals, and aquatic life. Exposure to EBDC can lead to skin irritation, respiratory problems, and neurological symptoms. In animals, EBDC has been shown to cause liver and kidney damage, as well as reproductive toxicity. Additionally, EBDC has been found to be persistent in the environment, with the potential to accumulate in soil and water sources.
実験室実験の利点と制限
EBDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Additionally, EBDC has a broad spectrum of activity, making it useful for studying a variety of organisms. However, due to its potential toxicity and environmental concerns, caution must be taken when using EBDC in laboratory experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding EBDC. One area of interest is the development of alternative methods for pest control that are less toxic and more environmentally friendly. Additionally, further studies could be conducted to better understand the mechanism of action of EBDC and its potential effects on human health. Finally, research could be conducted to explore the use of EBDC in water treatment and other environmental applications.
合成法
EBDC can be synthesized through the reaction of ethylenediamine with trichloroacetic acid. The reaction produces a white crystalline solid that is soluble in water and organic solvents. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
EBDC has been extensively studied for its antifungal and antibacterial properties. It has been used to control a wide range of plant pathogens, including Fusarium, Botrytis, and Alternaria. Studies have also shown that EBDC can be effective against bacterial infections in animals and humans. Additionally, EBDC has been investigated for its potential use in water treatment, as it can effectively remove algae and bacteria from water sources.
特性
CAS番号 |
17408-50-3 |
|---|---|
製品名 |
Acetamide, N,N'-ethylenebis(2,2,2-trichloro- |
分子式 |
C6H6Cl6N2O2 |
分子量 |
350.8 g/mol |
IUPAC名 |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H6Cl6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |
InChIキー |
RWNYTJHBXNDUAB-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
正規SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
その他のCAS番号 |
17408-50-3 |
同義語 |
N,N'-Ethylenebis(2,2,2-trichloroacetamide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



